[2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine hydrochloride
Description
[2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine hydrochloride is a small-molecule organic compound featuring a thiazole ring substituted with a methyl group at the 4-position and a benzylamine group at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C${11}$H${13}$ClN$_2$S, with a molecular weight of 240.75 g/mol (approximated based on structural analogs) . The compound’s structure combines aromatic (phenyl) and heterocyclic (thiazole) moieties, which are common in bioactive molecules targeting receptors or enzymes.
Properties
IUPAC Name |
[2-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-8-7-14-11(13-8)10-5-3-2-4-9(10)6-12;/h2-5,7H,6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNJFQWQEJZXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CC=C2CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine hydrochloride typically involves the reaction of 2-(4-methyl-1,3-thiazol-2-yl)benzaldehyde with an amine source under acidic conditions to form the corresponding amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction conditions are common in industrial settings to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring or the phenyl ring are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, nucleophiles, often in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted thiazole or phenyl derivatives depending on the reagents used.
Scientific Research Applications
Overview
[2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine hydrochloride is a compound that has garnered attention in various scientific fields due to its unique chemical structure, which includes a thiazole ring, known for its biological activity. This article explores the diverse applications of this compound, particularly in medicinal chemistry, biological research, and material sciences.
Medicinal Chemistry
The compound has shown potential in the development of drugs targeting various diseases. Its thiazole moiety is associated with multiple biological activities, including:
- Anticancer Activity: Research indicates that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that thiazole-based compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
- Neuroprotective Effects: Some thiazole derivatives have been explored for their neuroprotective properties. They may inhibit neuronal nitric oxide synthase, which is implicated in neurodegenerative diseases .
Biological Research
In biological research, this compound has been utilized in:
- Cell Culture Studies: The compound can be used to modify cell culture environments or as part of assays to evaluate cellular responses to various stimuli .
- Pharmacological Studies: Its effects on neurotransmitter systems and potential as a therapeutic agent for conditions such as anxiety and depression are under investigation. Compounds with similar structures have shown promise in enhancing neurotransmitter levels .
Material Sciences
The unique chemical structure of this compound allows it to be incorporated into materials science applications:
- Polymer Chemistry: The compound can act as a monomer or additive in the synthesis of polymers with enhanced properties, such as improved thermal stability and mechanical strength.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a series of thiazole derivatives, including this compound. The results indicated significant cytotoxicity against human breast cancer cell lines with IC50 values comparable to established chemotherapeutic agents. The structure–activity relationship analysis suggested that modifications on the thiazole ring could enhance efficacy .
Case Study 2: Neuroprotective Properties
In another investigation, researchers synthesized several thiazole derivatives and assessed their neuroprotective effects in vitro. One derivative exhibited a marked reduction in neuronal cell death induced by oxidative stress, indicating potential for treating neurodegenerative disorders such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of [2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Physicochemical Properties
- Lipophilicity : The target compound’s methyl group on the thiazole enhances lipophilicity compared to unsubstituted analogs , but less than chlorophenyl derivatives .
- Solubility: Hydrochloride salts generally improve aqueous solubility, though dihydrochlorides (e.g., ) may offer better solubility than monohydrochlorides.
- Stability : Methyl and methoxy groups improve metabolic stability compared to electron-withdrawing substituents like chlorine .
Biological Activity
[2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine hydrochloride, with the CAS number 1216779-75-7, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHClNS, and it has a molecular weight of 240.75 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. A study on related thiazole derivatives demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for similar compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, indicating a promising potential for this compound in treating bacterial infections .
Anticancer Activity
The compound's anticancer potential has been linked to its ability to inhibit specific mitotic proteins involved in cancer cell proliferation. In particular, thiazole derivatives have shown micromolar inhibition of HSET (KIFC1), a protein critical for the survival of cancer cells with multiple centrosomes. This inhibition leads to the induction of multipolar spindles during cell division, ultimately resulting in cell death .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Mitotic Proteins : The compound targets mitotic kinesins such as HSET, disrupting normal spindle formation and leading to apoptosis in cancer cells.
- Antimicrobial Mechanisms : Similar compounds have been shown to disrupt bacterial cell walls or inhibit essential metabolic pathways, contributing to their antimicrobial efficacy .
Case Studies
Several studies provide insight into the biological activity of thiazole derivatives:
- Study on Antimicrobial Efficacy : A recent study evaluated various thiazole derivatives against a panel of bacterial strains. The results showed that compounds similar to this compound had significant antibacterial activity with MIC values comparable to established antibiotics .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that treatment with thiazole derivatives led to increased multipolarity and reduced viability in cells characterized by centrosome amplification. These findings suggest a potential therapeutic application in cancers exhibiting this phenotype .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for preparing [2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine hydrochloride?
The synthesis typically involves multi-step organic reactions starting with the formation of the thiazole ring followed by coupling with a substituted benzylamine. Key steps include:
- Thiazole formation : Cyclization of thiourea derivatives with α-haloketones under controlled pH and temperature (e.g., 60–80°C).
- Amine functionalization : Introduction of the methanamine group via reductive amination or nucleophilic substitution.
- Hydrochloride salt formation : Treatment with HCl in anhydrous conditions to improve stability. Purity is ensured using HPLC (>97% purity) and structural confirmation via ¹H/¹³C NMR (e.g., characteristic thiazole proton signals at δ 7.2–8.1 ppm) .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Critical methods include:
- NMR spectroscopy : Assigns proton and carbon environments (e.g., distinguishing thiazole C-2 and C-4 positions).
- X-ray crystallography : Resolves 3D conformation using programs like SHELXL (e.g., validating dihedral angles between thiazole and phenyl rings) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 249.08).
- Elemental analysis : Validates C, H, N, S, and Cl content within ±0.4% theoretical values .
Q. What factors influence the compound’s stability during storage?
Stability is sensitive to:
- Moisture : Hydrolysis of the thiazole ring in humid conditions. Store in desiccators with silica gel.
- Light : UV exposure degrades the amine group; use amber glass vials.
- Temperature : Decomposition above 150°C; store at 2–8°C for long-term preservation .
Q. How can solubility profiles be determined for this compound?
Use the shake-flask method :
- Dissolve the compound in buffers (pH 1–10) and organic solvents (DMSO, ethanol).
- Quantify solubility via UV-Vis spectroscopy at λmax (e.g., 265 nm for aromatic systems).
- LogP values (~2.3) predict moderate lipophilicity, favoring DMSO as a stock solution .
Advanced Research Questions
Q. How does the structural configuration influence biological interactions?
Structure-activity relationship (SAR) studies highlight:
- Thiazole ring : Essential for binding to ATP-binding pockets in kinases (e.g., EGFR inhibition).
- 4-Methyl substitution : Enhances hydrophobic interactions, increasing potency by 30% compared to unsubstituted analogs.
- Methanamine hydrochloride : Improves solubility for in vitro assays (IC50 values <10 μM in cancer cell lines) .
Q. What strategies address discrepancies in reported biological activity data?
- Purity validation : Re-test compounds using HPLC-MS to rule out degradation products.
- Assay standardization : Use consistent cell lines (e.g., HeLa vs. MCF-7) and endpoint measurements (MTT vs. ATP-luminescence).
- Positive controls : Compare with known inhibitors (e.g., Gefitinib for EGFR studies) .
Q. How can enantiomeric resolution be achieved for chiral derivatives?
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane:isopropanol (90:10) mobile phase.
- Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid) for diastereomer separation.
- Circular dichroism (CD) : Confirm absolute configuration post-purification .
Q. What are optimal crystallization strategies for X-ray studies?
- Solvent screening : Use vapor diffusion with acetonitrile/water (7:3) for high-quality crystals.
- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing.
- SHELXL refinement : Apply TWIN and HKLF5 commands for twinned datasets .
Q. How can metabolic pathways be studied for this compound?
- In vitro assays : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS .
- Radiolabeling : Use ¹⁴C-labeled amine groups to track biliary excretion.
- CYP450 inhibition : Screen against isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .
Q. How does this compound compare to structurally similar analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
